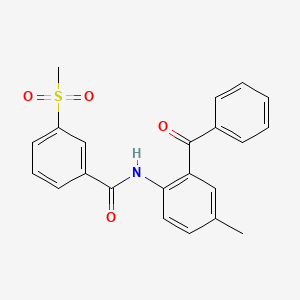

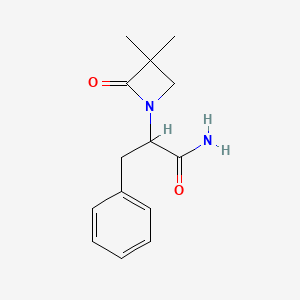

N-(2-benzoyl-4-methylphenyl)-3-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Electrophysiological Activity

Research by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potential as selective class III agents for cardiac applications. These compounds showed potency comparable to sematilide, indicating their viability for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Nanofiltration Membrane Development

Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes demonstrated increased water flux and dye rejection capabilities, suggesting applications in water treatment and purification (Liu et al., 2012).

Prodrug Development

Larsen et al. (1988) studied N-acyl derivatives of a model sulfonamide for their potential as prodrug forms, aiming to improve water solubility and bioavailability of drugs containing the sulfonamide group. This research offers insights into designing more effective drug delivery systems (Larsen et al., 1988).

Pharmacological Properties

Sonda et al. (2004) synthesized a series of benzamide derivatives acting as selective serotonin 4 receptor agonists. These compounds showed potential as prokinetic agents with reduced side effects, indicating their applicability in gastrointestinal motility disorders (Sonda et al., 2004).

Anti-inflammatory and Antitumor Activity

Harrak et al. (2010) reported on the design and synthesis of 4-(aryloyl)phenyl methyl sulfones as cyclooxygenase inhibitors with anti-inflammatory and antitumor effects. Their research underscores the therapeutic potential of these compounds in inflammation and cancer treatment (Harrak et al., 2010).

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-15-11-12-20(19(13-15)21(24)16-7-4-3-5-8-16)23-22(25)17-9-6-10-18(14-17)28(2,26)27/h3-14H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJIBFXYYQPYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2477641.png)

![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2477646.png)

![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)

![2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2477651.png)

![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylprop-2-enamide](/img/structure/B2477652.png)

![Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2477653.png)

![N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2477656.png)